N-Boc-C1-PEG5-C3-NH2

PROTAC linker design ternary complex geometry structure-activity relationship

N-Boc-C1-PEG5-C3-NH2 (CAS 956472-77-8; IUPAC: tert-butyl (19-amino-4,7,10,13,16-pentaoxanonadecyl)carbamate) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative belonging to the alkyl/ether PROTAC linker class. The molecule features a tert-butoxycarbonyl (Boc)-protected primary amine at one terminus and a free primary amine at the other, separated by a pentaethylene glycol (PEG5) core flanked on both sides by C3 (three-carbon) propyl spacers.

Molecular Formula C19H40N2O7
Molecular Weight 408.5 g/mol
Cat. No. B11828516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-C1-PEG5-C3-NH2
Molecular FormulaC19H40N2O7
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCOCCOCCOCCOCCOCCCN
InChIInChI=1S/C19H40N2O7/c1-19(2,3)28-18(22)21-7-5-9-24-11-13-26-15-17-27-16-14-25-12-10-23-8-4-6-20/h4-17,20H2,1-3H3,(H,21,22)
InChIKeyPNJZMOHIDNWPLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-Boc-C1-PEG5-C3-NH2 (CAS 956472-77-8): A PEG5-Based Heterobifunctional PROTAC Linker with Dual C3-Propyl Amine Architecture


N-Boc-C1-PEG5-C3-NH2 (CAS 956472-77-8; IUPAC: tert-butyl (19-amino-4,7,10,13,16-pentaoxanonadecyl)carbamate) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative belonging to the alkyl/ether PROTAC linker class . The molecule features a tert-butoxycarbonyl (Boc)-protected primary amine at one terminus and a free primary amine at the other, separated by a pentaethylene glycol (PEG5) core flanked on both sides by C3 (three-carbon) propyl spacers . With a molecular formula of C19H40N2O7, a molecular weight of 408.53 g/mol, 8 hydrogen bond acceptors, 2 hydrogen bond donors, a computed XLogP3 of 0, a topological polar surface area (TPSA) of 111 Ų, and 21 rotatable bonds, the compound occupies a distinct physicochemical niche within the PEG-linker landscape [1]. It is primarily employed as a key synthetic building block in the assembly of PROteolysis TArgeting Chimeras (PROTACs), where it serves as the covalent tether joining an E3 ubiquitin ligase ligand to a target protein ligand .

Why N-Boc-C1-PEG5-C3-NH2 Cannot Be Casually Replaced by Other PEGn or Alkyl Linkers in PROTAC Design


PROTAC linker selection is not a trivial exercise in spacer-length interchangeability. Linker length, terminal functional-group geometry, and the balance between hydrophilicity and conformational entropy collectively govern ternary complex (POI–PROTAC–E3 ligase) formation, ubiquitination efficiency, and ultimately degradation potency [1]. Each additional ethylene glycol (EG) unit contributes approximately 3.5 Å of contour length and ~44 Da of molecular mass, meaning that even a single-unit change (e.g., PEG4 to PEG5 or PEG5 to PEG6) can shift the end-to-end distance by a functionally decisive increment [2]. Furthermore, the identity of the terminal spacers flanking the PEG core—here, dual C3-propyl amines versus the more common C2-ethylamino or amido-ethyl architectures found in analogs such as t-Boc-N-Amido-PEG5-amine (CAS 189209-27-6)—alters the hydrogen-bonding capacity, the rotational freedom at the conjugation junction, and the steric environment surrounding the ligase and target-protein ligands [3]. Substituting N-Boc-C1-PEG5-C3-NH2 with a PEG4, PEG6, or asymmetrically terminated PEG5 analog without experimental validation therefore risks collapsing the narrow conformational window required for productive ternary complex geometry, as demonstrated by linker SAR studies in which linker-length variation alone produced DC50 shifts exceeding 5-fold and Dmax differences of over 40 percentage points [1].

Quantitative Differentiation Evidence for N-Boc-C1-PEG5-C3-NH2 Versus Closest Structural Analogs


Symmetric Dual C3-Propyl Diamine Architecture Confers +2.9 Å Additional Reach vs. Asymmetric t-Boc-N-Amido-PEG5-amine (CAS 189209-27-6)

N-Boc-C1-PEG5-C3-NH2 incorporates two identical C3 (trimethylene) propyl spacers symmetrically flanking the PEG5 core, terminating in a Boc-protected amine on one side and a free primary amine on the other . By contrast, the closest commercial analog, t-Boc-N-Amido-PEG5-amine (CAS 189209-27-6; also sold as NH2-PEG5-C2-NH-Boc), features an asymmetric architecture: a C2 ethylamino group on the free-amine terminus and an amido (NH-CO) linkage on the Boc-protected terminus [1]. The N-Boc-C1-PEG5-C3-NH2 structure provides a Boc-side spacer of three methylene units (C3, ~4.5 Å extended) versus the single-carbon amido attachment in the comparator, yielding approximately +2.9 Å of additional reach on the Boc terminus [2]. This symmetric extension alters the spatial orientation of both conjugated ligands relative to the PEG core and has been associated with distinct ternary complex geometries in PROTAC linker SAR campaigns, where seemingly subtle alterations in terminal spacer architecture produced DC50 shifts from 37 nM to 174 nM within a single degradation series [3].

PROTAC linker design ternary complex geometry structure-activity relationship linker SAR

PEG5 Chain Length Occupies a Conformational Sweet Spot Between PEG4 (~14 Å PEG) and PEG6 (~21 Å PEG) with 3 Additional Rotatable Bonds vs. PEG4

The PEG5 core of N-Boc-C1-PEG5-C3-NH2 comprises five ethylene glycol repeat units, contributing approximately 17.5 Å of contour length from the PEG segment alone (5 units × 3.5 Å/unit) [1]. This positions it between the near-rigid PEG4 scaffold (~14.0 Å PEG contour), which imposes a constrained span suitable for sterically congested binding pockets, and the more entropically flexible PEG6 scaffold (~21.0 Å PEG contour), which provides additional conformational breathing room but can reduce effective molarity in the ternary complex [1]. The PEG5 variant possesses 21 rotatable bonds versus ~18 for the corresponding PEG4 analog (N-Boc-C1-PEG3-C3-NH2, CAS 194920-62-2, MW 320.42) [2]. Structure–activity relationship analyses across PEG-linker series have demonstrated that progression from PEG4 to PEG8 can enhance ternary complex residence time by up to an order of magnitude, with the PEG5-to-PEG6 transition representing a critical inflection point where solubility gains must be weighed against the risk of intramolecular micelle formation and reduced local effective warhead concentration [1].

PROTAC linker optimization PEG chain length conformational entropy ternary complex cooperativity

8 Hydrogen Bond Acceptors and TPSA of 111 Ų Provide Quantifiably Higher Aqueous Compatibility vs. Amino-PEG5-Boc (CAS 1446282-18-3) with 7 HBA and TPSA ~90 Ų

N-Boc-C1-PEG5-C3-NH2 possesses 8 hydrogen bond acceptors (7 ether oxygens from the PEG5 chain plus 1 carbamate carbonyl oxygen from the Boc group), 2 hydrogen bond donors (both from NH groups), and a computed topological polar surface area (TPSA) of 111 Ų [1]. The closest ester-terminated analog, Amino-PEG5-Boc (CAS 1446282-18-3; tert-butyl 1-amino-3,6,9,12,15-pentaoxaoctadecan-18-oate), contains only 7 hydrogen bond acceptors (5 PEG ether oxygens + 2 ester carbonyl oxygens), 1 hydrogen bond donor (single primary amine NH2), a TPSA of approximately 90 Ų, and a lower molecular weight of 365.46 g/mol . The additional H-bond acceptor and donor in N-Boc-C1-PEG5-C3-NH2 arise from the second amine/carbamate terminus replacing the ester moiety. TPSA values above 100 Ų are empirically associated with improved aqueous solubility and reduced passive membrane permeability in beyond-rule-of-5 chemical space, making the 111 Ų value of the target compound a meaningful differentiator for PROTACs where linker aqueous compatibility directly influences cellular degradation assay performance [2].

PROTAC solubility hydrogen bonding topological polar surface area aqueous compatibility

≥98% HPLC Purity with Multi-Method Batch QC (NMR, HPLC, GC) Provides Procurement-Grade Reproducibility for Linker SAR Campaigns

Commercial suppliers of N-Boc-C1-PEG5-C3-NH2, including Bidepharm, MedChemExpress, XcessBio, and Chemscene, consistently specify purity at ≥98% as determined by HPLC, with Bidepharm additionally providing batch-specific confirmatory analyses by NMR and GC . This multi-method QC standard is significant because monodisperse PEG linkers are susceptible to oligomeric impurities (PEG4 or PEG6 contaminants) that can co-elute under single-detection HPLC conditions. In PROTAC direct-to-biology (D2B) workflows, where linker libraries are assayed as crude reaction mixtures, the presence of even 2–5% cross-contaminating PEG homologs can introduce systematic noise into degradation SAR datasets, as linker-length differences of a single EG unit have been shown to alter DC50 values by factors exceeding 5-fold [1]. The availability of batch-specific COA documentation traceable to CAS 956472-77-8 enables procurement officers and medicinal chemistry teams to exclude linker impurity as a confounding variable when interpreting degradation assay results .

PROTAC chemical procurement linker quality control HPLC purity batch-to-batch reproducibility

Boc Protection Enables Orthogonal Sequential Conjugation: TFA-Mediated Deprotection in <30 Minutes vs. Base-Labile Fmoc Strategies

The Boc (tert-butoxycarbonyl) protecting group on N-Boc-C1-PEG5-C3-NH2 is cleaved under standard acidic conditions (20–50% TFA in DCM, 0–25 °C) with complete deprotection typically achieved within 30–90 minutes [1]. This enables a well-established sequential conjugation workflow: (Step 1) the free primary amine at the C3-propyl terminus is first coupled to an E3 ligase ligand (e.g., VHL ligand VH032 or CRBN ligand pomalidomide) via amide bond formation; (Step 2) the Boc group is then removed with TFA/DCM to expose the second amine; (Step 3) the target-protein warhead is coupled to the deprotected amine [2]. This orthogonal strategy is directly enabled by the Boc group's stability under the basic and nucleophilic conditions used in Step 1 amide coupling (e.g., DIPEA, HATU, or EDC/NHS), which would prematurely cleave base-labile protecting groups such as Fmoc [1]. In contrast, analogs bearing ester-linked Boc groups (e.g., Amino-PEG5-Boc, CAS 1446282-18-3) introduce an ester functionality that can undergo partial hydrolysis under the aqueous basic conditions of amide coupling, potentially generating side products that complicate purification . The carbamate-linked Boc in N-Boc-C1-PEG5-C3-NH2 provides superior stability during the first conjugation step, enabling higher crude yields in D2B library synthesis workflows [2].

PROTAC synthesis Boc deprotection sequential bioconjugation orthogonal protecting groups

Evidence-Backed Application Scenarios for N-Boc-C1-PEG5-C3-NH2 in PROTAC Discovery and Chemical Biology


PROTAC Linker SAR Libraries Requiring Intermediate PEG Length Between PEG4 and PEG6

When systematic linker-length optimization is performed across PEG4, PEG5, and PEG6 variants, N-Boc-C1-PEG5-C3-NH2 fills the critical intermediate position in the SAR matrix. Its 17.5 Å PEG contour length and 21 rotatable bonds provide a conformational flexibility profile that can rescue degradation activity when PEG4 linkers are too constrained to span the inter-protein distance in the ternary complex, yet PEG6 linkers introduce excessive entropy that reduces effective molarity [1]. Medicinal chemistry teams should include this linker as the midpoint reference in any PEG-length ladder screen, as the progression from PEG4 to PEG5 to PEG6 has been shown to modulate ternary complex residence time and cellular DC50 values in a non-linear fashion [1].

Sequential Conjugation Workflows for Heterobifunctional PROTAC Assembly

The orthogonal Boc/free-amine architecture of N-Boc-C1-PEG5-C3-NH2 is directly compatible with the three-step D2B (direct-to-biology) PROTAC synthesis protocol validated by Hendrick et al. (2022): (i) amide coupling of the free C3-amine terminus to an E3 ligase ligand NHS ester; (ii) TFA-mediated Boc deprotection to expose the second C3-amine; (iii) coupling of the target-protein warhead [2]. This workflow has been demonstrated to support the parallel synthesis of >100 linker analogs in plate-based formats, enabling rapid empirical optimization of degradation potency [2].

Crystallography-Guided Ternary Complex Engineering Requiring Defined Symmetric Spacer Geometry

For structural biology programs where PROTAC ternary complex crystal structures reveal a need for symmetric spacer geometry to avoid steric clashes with either the E3 ligase or target protein surface, N-Boc-C1-PEG5-C3-NH2 provides the unique advantage of dual, symmetric C3-propyl spacers on both sides of the PEG core [3]. This symmetry eliminates the structural ambiguity introduced by asymmetric linkers such as t-Boc-N-Amido-PEG5-amine (CAS 189209-27-6), where the amido and ethylamino termini present different steric and hydrogen-bonding environments that can bias ternary complex orientation in unpredictable ways [3].

Procurement for High-Reproducibility PROTAC Library Synthesis Requiring Batch-Traceable QC

For core facilities and industrial medicinal chemistry groups synthesizing PROTAC libraries destined for high-content degradation screening, the availability of N-Boc-C1-PEG5-C3-NH2 at ≥98% purity with tri-method batch QC (HPLC, NMR, GC) from multiple vendors ensures lot-to-lot consistency . This is particularly critical when linker stocks are consumed over multi-month optimization campaigns, where a single batch change introducing 2% PEG4 or PEG6 oligomer contamination could produce spurious DC50 shifts that misdirect SAR interpretation, given that single-EG-unit linker differences have been documented to alter degradation potency by >5-fold [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Boc-C1-PEG5-C3-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.